REACTION_CXSMILES
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[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7].C(=O)([O-])[O-].[Ca+2]>>[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:2.3,4.5|
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Name
|
|
Quantity
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70 kg
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Type
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reactant
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Smiles
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B(O)(O)O
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Name
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|
Quantity
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50 kg
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Type
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reactant
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Smiles
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N1=C(N)N=C(N)N=C1N
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Name
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|
Quantity
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1 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Ca+2]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was placed in a constant temperature and humidity chamber at a temperature of 80° C.
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Name
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Type
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product
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Smiles
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B(O)(O)O.N1=C(N)N=C(N)N=C1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |